2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core substituted at the 2-position with a 4-(2-fluorophenyl)piperazine group and at the 3-position with a (Z)-configured thiazolidinone-based methylidene moiety. The thiazolidinone ring includes a 4-oxo-3-(propan-2-yl)-2-thioxo functional group, which contributes to its electronic and steric properties .
Properties
Molecular Formula |
C26H26FN5O2S2 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26FN5O2S2/c1-16(2)32-25(34)21(36-26(32)35)14-18-23(28-22-9-8-17(3)15-31(22)24(18)33)30-12-10-29(11-13-30)20-7-5-4-6-19(20)27/h4-9,14-16H,10-13H2,1-3H3/b21-14- |
InChI Key |
MQDJEMXJVJIDIL-STZFKDTASA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=CC=C5F)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)C5=CC=CC=C5F)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The target compound’s 2-fluorophenyl substituent distinguishes it from analogs such as:
- EU Patent analogs (): Derivatives with trifluoromethyl (e.g., 3- or 4-fluoro-5-(trifluoromethyl)phenyl) substituents introduce enhanced lipophilicity and steric bulk, which may improve target interaction or bioavailability.
Table 1: Aromatic Ring Substituent Effects
*Hypothetical values based on substituent contributions.
Thiazolidinone Modifications
The thiazolidinone moiety in the target compound is substituted with 3-(propan-2-yl) and 2-thioxo groups. Key analogs include:
- Prop-2-enyl-substituted analog (): The allyl group introduces unsaturation, which may enhance reactivity or π-π stacking interactions.
Table 2: Thiazolidinone Substituent Comparison
Structural and Electronic Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
